4-(3-Fluoropyridin-4-yl)benzaldehyde
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Overview
Description
4-(3-Fluoropyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It consists of a benzaldehyde moiety substituted with a 3-fluoropyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridin-4-yl)benzaldehyde typically involves the reaction of 3-fluoropyridine with benzaldehyde under specific conditions. One common method is the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of benzaldehyde reacts with 3-fluoropyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-(3-Fluoropyridin-4-yl)benzoic acid.
Reduction: 4-(3-Fluoropyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoropyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Pyridinyl)benzaldehyde
- 4-(2-Fluoropyridin-4-yl)benzaldehyde
- 4-(2-Chloropyridin-4-yl)benzaldehyde
Uniqueness
4-(3-Fluoropyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H8FNO |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
4-(3-fluoropyridin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-7-14-6-5-11(12)10-3-1-9(8-15)2-4-10/h1-8H |
InChI Key |
SPXCFRCGBJROAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=NC=C2)F |
Origin of Product |
United States |
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